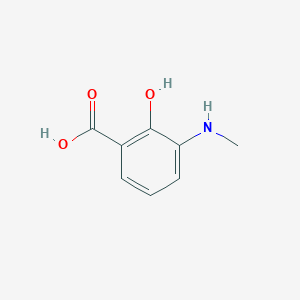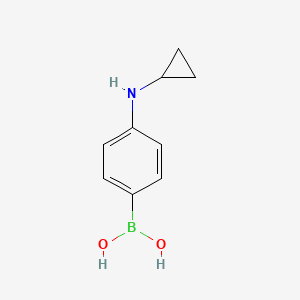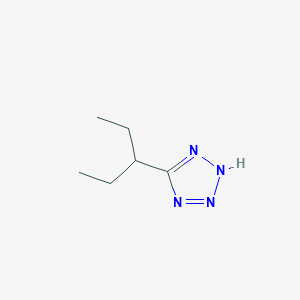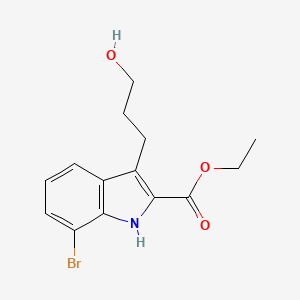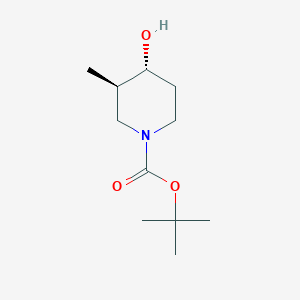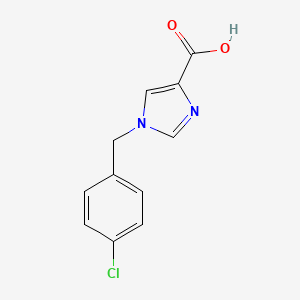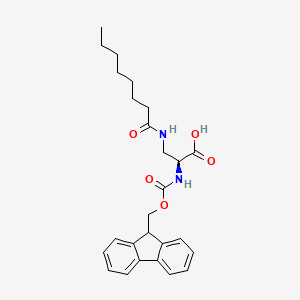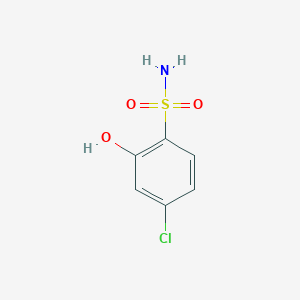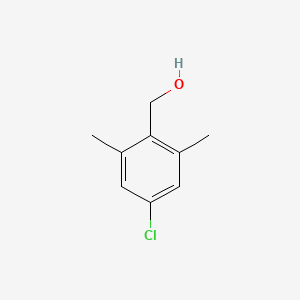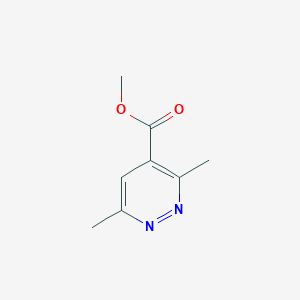
Methyl 3,6-dimethylpyridazine-4-carboxylate
Vue d'ensemble
Description
“Methyl 3,6-dimethylpyridazine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2 . It is used in research and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dimethylpyridazine-4-carboxylate” is represented by the formula C8H10N2O2 . The exact structure is not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3,6-dimethylpyridazine-4-carboxylate” are not detailed in the search results, pyridazinediones, a related class of compounds, have been used in various fields of organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3,6-dimethylpyridazine-4-carboxylate” are not fully detailed in the search results. The molecular weight is 166.18 g/mol .Applications De Recherche Scientifique
Cancer Treatment and Mechanisms
- Temozolomide, a compound related to the chemical class of Methyl 3,6-dimethylpyridazine-4-carboxylate, is used in cancer treatment, particularly for brain tumors. It's an alkylating agent showing significant antitumor activity by damaging tumor DNA. Research emphasizes its potential when combined with other treatments, despite its modest activity against certain pediatric brain tumors (Barone et al., 2006).
Biochemical Applications
- The study of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis provides insights into the biochemical and molecular mechanisms underlying cancer. This research helps understand the stages of colon carcinogenesis and the role of biotransformation and antioxidant enzymes in DMH intoxication, which could relate to the metabolic pathways and toxicological profiles of similar compounds (Venkatachalam et al., 2020).
Drug Synthesis and Medicinal Chemistry
- Levulinic acid (LEV), a biomass-derived compound with carboxyl and carbonyl functional groups, demonstrates versatility in drug synthesis, akin to the potential chemical flexibility of Methyl 3,6-dimethylpyridazine-4-carboxylate. LEV's derivatives are used in synthesizing value-added chemicals and drugs, highlighting the importance of such compounds in creating cost-effective and cleaner reactions in medicinal chemistry (Zhang et al., 2021).
Mechanisms of Toxicity and Environmental Impact
- Nitrosamines in water, particularly N-nitrosodimethylamine (NDMA), represent a significant research area concerning environmental toxicity and public health. Studies on nitrosamines' formation, detection, and removal from water sources could parallel investigations into the environmental behaviors and impacts of structurally related compounds like Methyl 3,6-dimethylpyridazine-4-carboxylate (Nawrocki & Andrzejewski, 2011).
Propriétés
IUPAC Name |
methyl 3,6-dimethylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12-3)6(2)10-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODUIWRYNRLLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857010 | |
| Record name | Methyl 3,6-dimethylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dimethylpyridazine-4-carboxylate | |
CAS RN |
897008-37-6 | |
| Record name | Methyl 3,6-dimethylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





